Cas no 74709-08-3 ((2S)-1-Phenylbutan-2-ol)

(2S)-1-Phenylbutan-2-ol is a chiral secondary alcohol with a phenyl substituent, commonly utilized as an intermediate in organic synthesis and pharmaceutical applications. Its stereospecific (S)-configuration makes it valuable for asymmetric synthesis, particularly in the production of enantiomerically pure compounds. The compound exhibits moderate polarity, facilitating its use in various reaction conditions, including Grignard additions and reductions. Its well-defined chiral center ensures high selectivity in stereocontrolled transformations. Additionally, (2S)-1-Phenylbutan-2-ol serves as a precursor for fragrances and fine chemicals due to its structural versatility. Proper handling under inert conditions is recommended to preserve its optical purity and reactivity.
(2S)-1-Phenylbutan-2-ol structure
(2S)-1-Phenylbutan-2-ol structure
Product Name:(2S)-1-Phenylbutan-2-ol
CAS No:74709-08-3
MF:C10H14O
MW:150.217563152313
CID:540629
PubChem ID:5325533
Update Time:2025-06-13

(2S)-1-Phenylbutan-2-ol Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanol, a-ethyl-, (S)-
    • (2S)-1-phenylbutan-2-ol
    • (S)-1-Phenylbutan-2-ol
    • (s)-1-phenyl-2-butanol
    • NE27073
    • Z1696823952
    • (2S)-1-Phenylbutan-2-ol
    • Inchi: 1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-/m0/s1
    • InChI Key: LYUPJHVGLFETDG-JTQLQIEISA-N
    • SMILES: O[C@@H](CC)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 150.104
  • Monoisotopic Mass: 150.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 95
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 20.2

(2S)-1-Phenylbutan-2-ol Pricemore >>

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Additional information on (2S)-1-Phenylbutan-2-ol

Comprehensive Overview of (2S)-1-Phenylbutan-2-ol (CAS No. 74709-08-3): Properties, Applications, and Industry Insights

(2S)-1-Phenylbutan-2-ol (CAS No. 74709-08-3) is a chiral secondary alcohol with a phenyl group attached to a butanol backbone. This compound has garnered significant attention in the pharmaceutical, fragrance, and specialty chemical industries due to its unique stereochemistry and versatile applications. The (2S) configuration of this molecule is particularly noteworthy, as it often exhibits distinct biological activity compared to its (2R) enantiomer, making it valuable for asymmetric synthesis and drug development.

In recent years, the demand for enantiomerically pure compounds like (2S)-1-Phenylbutan-2-ol has surged, driven by the growing pharmaceutical industry's focus on chiral therapeutics. Researchers and manufacturers frequently search for "CAS 74709-08-3 supplier" or "(2S)-1-Phenylbutan-2-ol synthesis method," reflecting the compound's commercial and scientific relevance. Its molecular structure (C10H14O) features a hydroxyl group at the second carbon of a butyl chain, with a phenyl ring at the terminal position, contributing to both its lipophilic character and potential hydrogen-bonding capabilities.

The compound's physicochemical properties make it suitable for various applications. With a molecular weight of 150.22 g/mol, (2S)-1-Phenylbutan-2-ol typically appears as a colorless to pale yellow liquid at room temperature. Its boiling point ranges between 230-235°C, and it demonstrates moderate solubility in organic solvents while being practically insoluble in water. These characteristics are frequently queried in searches such as "(2S)-1-Phenylbutan-2-ol solubility" or "74709-08-3 technical data sheet," indicating user interest in its practical handling and formulation.

From a synthetic chemistry perspective, (2S)-1-Phenylbutan-2-ol serves as a valuable chiral building block. Organic chemists often employ it in asymmetric transformations, where its stereocenter can influence the outcome of subsequent reactions. The pharmaceutical industry particularly values such chiral intermediates for constructing complex drug molecules with precise three-dimensional architectures. Current research trends show increased interest in "enantioselective synthesis of (2S)-1-Phenylbutan-2-ol" and "biocatalytic production of 74709-08-3," reflecting the shift toward greener synthetic methodologies.

Beyond pharmaceutical applications, (2S)-1-Phenylbutan-2-ol finds use in the fragrance industry. Its aromatic profile, combining floral and slightly fruity notes, makes it suitable for premium perfume compositions. Perfumers and flavorists often search for "(2S)-1-Phenylbutan-2-ol odor profile" or "CAS 74709-08-3 in fragrance formulations," highlighting its importance in this sector. The compound's stability and compatibility with various fragrance bases contribute to its popularity among formulation chemists.

Analytical characterization of (2S)-1-Phenylbutan-2-ol typically involves techniques such as chiral HPLC, GC-MS, and NMR spectroscopy. Quality control laboratories frequently reference "74709-08-3 analytical methods" or "(2S)-1-Phenylbutan-2-ol purity testing" when developing protocols to ensure batch-to-batch consistency. The compound's specific rotation ([α]D) serves as a critical parameter for verifying enantiomeric purity, with values typically ranging between +30° to +35° in methanol at 20°C.

Recent advancements in continuous flow chemistry have opened new possibilities for producing (2S)-1-Phenylbutan-2-ol more efficiently. Manufacturers exploring process intensification often search for "flow synthesis of 74709-08-3" or "continuous production of (2S)-1-Phenylbutan-2-ol." These innovative approaches promise higher yields, reduced waste generation, and improved scalability compared to traditional batch methods, aligning with the chemical industry's sustainability goals.

From a regulatory standpoint, (2S)-1-Phenylbutan-2-ol (CAS No. 74709-08-3) is generally regarded as safe when handled properly. Material safety data sheets (MSDS) provide essential information about proper storage conditions (typically under inert atmosphere at 2-8°C) and personal protective equipment recommendations. Environmental considerations include proper disposal methods to prevent ecosystem contamination, topics frequently searched as "74709-08-3 environmental impact" or "(2S)-1-Phenylbutan-2-ol biodegradability."

The global market for (2S)-1-Phenylbutan-2-ol continues to expand, with Asia-Pacific regions showing particularly strong growth. Industry analysts monitor trends through searches like "74709-08-3 market forecast" or "(2S)-1-Phenylbutan-2-ol price trends." Factors influencing market dynamics include raw material availability, technological advancements in asymmetric synthesis, and evolving regulatory landscapes across different geographical regions.

Future research directions for (2S)-1-Phenylbutan-2-ol may explore novel catalytic systems for its production, expanded applications in medicinal chemistry, or innovative formulation strategies in consumer products. The compound's versatility ensures its ongoing relevance across multiple scientific disciplines, maintaining its status as a valuable target for both academic investigation and industrial application.

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